Acetohydrazide; pyridine

Coordination Chemistry Crystallography Isomerism

Acetohydrazide; pyridine (also referred to as 2-(pyridin-2-yl)acetohydrazide or 2-pyridylacetohydrazide; CAS 7467-32-5) is an organic compound featuring a pyridine ring directly linked to an acetohydrazide moiety. It belongs to the class of hydrazides and is characterized by its C7H9N3O molecular formula and 151.17 g/mol molecular weight.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 7467-32-5
Cat. No. B15374713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetohydrazide; pyridine
CAS7467-32-5
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(=O)NN.C1=CC=NC=C1
InChIInChI=1S/C5H5N.C2H6N2O/c1-2-4-6-5-3-1;1-2(5)4-3/h1-5H;3H2,1H3,(H,4,5)
InChIKeyADTNAQKEGWXKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetohydrazide; Pyridine (CAS 7467-32-5) – A Versatile Pyridyl Hydrazide Building Block for Coordination Chemistry and Antimicrobial Research


Acetohydrazide; pyridine (also referred to as 2-(pyridin-2-yl)acetohydrazide or 2-pyridylacetohydrazide; CAS 7467-32-5) is an organic compound featuring a pyridine ring directly linked to an acetohydrazide moiety [1]. It belongs to the class of hydrazides and is characterized by its C7H9N3O molecular formula and 151.17 g/mol molecular weight [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and coordination chemistry, serving as a precursor for the synthesis of biologically active heterocycles and as a tridentate ligand for transition metal complexation [2].

Acetohydrazide; Pyridine (CAS 7467-32-5) – Why In-Class Hydrazide Analogs Cannot Be Casually Substituted


While many pyridine-carbohydrazide isomers exist, the specific substitution pattern of Acetohydrazide; pyridine—a 2-pyridyl acetohydrazide—confers distinct molecular geometry and electronic properties that directly impact its coordination behavior and reactivity. Unlike its 3- and 4-positional isomers (nicotinohydrazide and isonicotinohydrazide), the 2-substituted pyridine ring in Acetohydrazide; pyridine (picolinohydrazide) achieves a near-planar conformation, with a dihedral angle of approximately 0° between the pyridine ring and the hydrazide plane, compared to 33.79° for the 3-isomer [1]. This planarity enables the formation of stable five-membered chelate rings with metal ions, a key determinant for its application in metallodrug design and catalysis that is not replicable with other isomers [2]. Therefore, selecting the correct isomer is critical for achieving the intended coordination geometry and subsequent material properties.

Acetohydrazide; Pyridine (CAS 7467-32-5) – Quantifiable Differentiation vs. Close Analogs


Planar Conformation Enables Distinct Chelation Geometry vs. Nicotinohydrazide (3-Isomer)

The molecular geometry of Acetohydrazide; pyridine (2-isomer) is nearly planar, a feature that distinguishes it from the 3-isomer, nicotinohydrazide. Single-crystal X-ray diffraction data reveals that the dihedral angle between the pyridine ring and the hydrazide group is approximately 0° for the 2-isomer, in stark contrast to the 33.79° angle measured for nicotinohydrazide [1]. This planarity is a direct consequence of the ortho-substitution, which pre-organizes the nitrogen and oxygen donor atoms for metal chelation [2].

Coordination Chemistry Crystallography Isomerism

Well-Defined Metal-Nitrogen Bond Distances in Octahedral Cu(II) and Ni(II) Complexes

The hydrazone derivative of Acetohydrazide; pyridine, N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide (L), forms well-characterized octahedral complexes with Cu(II) and Ni(II) ions. X-ray diffraction reveals distinct M-N bond lengths for the pyridine and imino nitrogens. For the Cu(II) complex, the Cu-N(pyridine) bond distances are 2.300(2) Å and 2.038(2) Å, which are significantly longer than the Cu-N(imino) distances of 2.062(1) Å and 1.932(1) Å [1]. This precise structural definition, with clear bond-length elongation, is a hallmark of the 2-pyridyl acetohydrazide scaffold and is crucial for understanding its reactivity in catalytic and biological systems [2].

Inorganic Chemistry Structural Biology Material Science

High Synthetic Yield of 90% for Key Antimicrobial Derivative via Oxadiazole Cyclization

Acetohydrazide; pyridine is an effective precursor for synthesizing antimicrobial 1,3,4-oxadiazoles. The reaction of 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide yields 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone in a 90% yield [1]. This high yield demonstrates the efficiency of the hydrazide group in this heterocyclization, making it a reliable building block for generating bioactive compound libraries. While direct MIC data for the parent hydrazide is scarce, this high-yielding transformation into a derivative with MIC values of 30.2-43.2 μg/cm³ underscores the compound's value as a synthetic intermediate [1].

Medicinal Chemistry Antimicrobial Agents Synthetic Methodology

Distinctive Magnetic Moments in Cu(II) vs. Ni(II) Complexes of the Acetohydrazone Ligand

The metal complexes of the acetohydrazide-derived ligand, N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide (L), exhibit distinct magnetic properties that are metal-dependent. The effective magnetic moment (µeff) for the octahedral Cu(II) complex is 1.77 B.M., while that of the Ni(II) complex is 3.06 B.M. [1]. These values are characteristic of d9 (CuII) and d8 (NiII) electronic configurations in a distorted octahedral field and are in agreement with theoretical predictions for the respective metal ions [1]. This differentiation is essential for designing magnetic materials or for using magnetic susceptibility as a characterization tool.

Magnetism Inorganic Chemistry Material Science

Acetohydrazide; Pyridine (CAS 7467-32-5) – Targeted Research Applications


Synthesis of Novel Metal Complexes for Catalysis or Magnetic Materials

The near-planar conformation of Acetohydrazide; pyridine and its derivatives, as evidenced by a ~0° dihedral angle [1], makes it an ideal tridentate NNO-donor ligand. It reliably forms octahedral complexes with transition metals like Cu(II), Ni(II), and Co(III), with well-defined M-N bond distances (e.g., Cu-N(pyridine) 2.300(2) Å) [2]. This predictable coordination chemistry is leveraged in the design of new homogeneous catalysts and in the synthesis of metal-organic frameworks (MOFs) and magnetic materials [3].

Building Block in Antimicrobial Medicinal Chemistry Programs

The acetohydrazide group serves as a high-yielding handle for heterocycle synthesis. The demonstrated 90% yield in forming a 1,3,4-oxadiazole derivative [4] highlights its synthetic utility. Researchers use this compound as a core scaffold to generate libraries of hydrazones and oxadiazoles for antimicrobial screening, as exemplified by the potent activity (MIC 30.2-43.2 μg/cm³) of its downstream products [4].

Structural Biology and Bioinorganic Model Studies

The structurally defined complexes of Acetohydrazide; pyridine, such as those with defined magnetic moments (Cu(II) µeff 1.77 B.M. vs. Ni(II) µeff 3.06 B.M.) [3], serve as excellent model compounds for studying metalloenzyme active sites. Their well-characterized electronic and geometric structures allow for precise spectroscopic and computational modeling of metal centers in biological systems [3].

Development of Antimicrobial Textile Coatings

Derivatives of pyridine acetohydrazide have been successfully employed to modify cotton fabric, creating antimicrobial surfaces. Metal complexes of a pyridyl-thienyl acetohydrazide derivative, when applied to cellulose, exhibited higher antimicrobial efficiency against bacterial strains (S. aureus and E. coli) than fungal strains [5]. This demonstrates the potential of this chemical class for functionalizing materials in healthcare and industrial settings.

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